3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione
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Overview
Description
3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a unique structure combining a thiopyrano ring with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione typically involves the condensation of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine. This reaction forms the thiopyrano compound, which can then be further reacted with various reagents to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the enzyme’s active site, preventing the repair of DNA damage and leading to cell death in cancer cells. This compound also affects various signaling pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,5,7,8-tetrahydro-4H-thiopyrano[4,3-d]pyrimidin-4-one: Similar structure but with different substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties, but with a different core structure.
Uniqueness
3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione is unique due to its specific combination of a thiopyrano ring with a pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
21004-31-9 |
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Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-methyl-1,5,6,7-tetrahydrothiopyrano[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O2S/c1-10-7(11)5-3-2-4-13-6(5)9-8(10)12/h2-4H2,1H3,(H,9,12) |
InChI Key |
MOEZZLDCCMSHOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)SCCC2 |
Origin of Product |
United States |
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